3-(1H-tetrazol-1-yl)phenyl 4-isopropoxybenzoate
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Overview
Description
3-(1H-tetrazol-1-yl)phenyl 4-isopropoxybenzoate is an organic compound that features a tetrazole ring and a benzoate ester The tetrazole ring is known for its stability and diverse biological activities, while the benzoate ester is commonly used in various chemical syntheses and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-tetrazol-1-yl)phenyl 4-isopropoxybenzoate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(1H-tetrazol-1-yl)phenyl 4-isopropoxybenzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of tetrazole derivatives with oxidized functional groups.
Reduction: Formation of alcohols or amines from the ester group.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
3-(1H-tetrazol-1-yl)phenyl 4-isopropoxybenzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anti-inflammatory activities.
Material Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials and sensors.
Biological Studies: It can be used in studies related to enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl 4-isopropoxybenzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-(1H-tetrazol-1-yl)phenyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of an isopropoxy group.
3-(1H-tetrazol-1-yl)phenyl 4-ethoxybenzoate: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
3-(1H-tetrazol-1-yl)phenyl 4-isopropoxybenzoate is unique due to the presence of the isopropoxy group, which can influence its solubility, reactivity, and biological activity compared to its analogs .
Properties
Molecular Formula |
C17H16N4O3 |
---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 4-propan-2-yloxybenzoate |
InChI |
InChI=1S/C17H16N4O3/c1-12(2)23-15-8-6-13(7-9-15)17(22)24-16-5-3-4-14(10-16)21-11-18-19-20-21/h3-12H,1-2H3 |
InChI Key |
OZEZPOLOSMINTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3 |
Origin of Product |
United States |
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